7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-
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Overview
Description
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by dehydration and dehydrogenation of the resulting cycloadduct . The reactions can be carried out under various conditions, including heating in ethanol or under acid/base catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve standard organic synthesis techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidin-7-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making these compounds potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a scaffold in drug design.
Pyrido[2,3-d]pyrimidin-4-one: Known for its antibacterial and CDK inhibitory activities.
Sildenafil: A well-known drug that contains a pyrazolo[4,3-d]pyrimidin-7-one moiety, used for its PDE5 inhibitory activity.
Uniqueness
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo- stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored activities for specific applications .
Properties
IUPAC Name |
3-propan-2-yl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-3(2)4-5-6(12-11-4)7(13)10-8(14)9-5/h3H,1-2H3,(H,11,12)(H2,9,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLYWPBTXYXCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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